2-((4-Oxo-4-phenylbut-2-en-2-yl)amino)acetonitrile
Overview
Description
“2-((4-Oxo-4-phenylbut-2-en-2-yl)amino)acetonitrile” is a chemical compound with the molecular formula C12H12N2O . It is a complex organic compound that has potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound involves significant delocalization of π-electron density . An intra-molecular N-H⋯O hydrogen bond involving the benzoyl O atom and leading to an S (6) motif is formed .Physical And Chemical Properties Analysis
This compound has a molecular weight of 547.6 g/mol . It has a topological polar surface area of 84.9 Ų and a complexity of 841 . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound is also characterized by a rotatable bond count of 14 .Scientific Research Applications
Organic Synthesis
- Summary of Application : This compound has been used in the synthesis of new (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates . These compounds are of interest due to their potential anticancer activities .
- Methods of Application : The method is based on a three-component reaction of benzylideneacetone with electrophilic N-alkoxycarbonylbenzothiazolium species formed in situ . The products were isolated by column chromatography on silica gel with mixtures of petroleum/diethyl ether as the eluents and successfully crystallized .
- Results or Outcomes : The newly synthesized compounds were fully characterized by 1D 1H, 13C-NMR, IR and MS .
Crystallography
- Summary of Application : The compound has been used in crystallography studies .
- Methods of Application : The title compound was obtained by the refluxing of benzoylacetone (1 mmol) with ethyl glycinate hydrochloride (10 mmol) in dimethylformamide .
- Results or Outcomes : The crystal structure of the compound was determined .
Pharmaceutical Industry
- Summary of Application : Research involving the biocatalytic reduction of various 2-oxo acids, including ®-2-hydroxy-4-oxo acids, indicates the potential of these compounds in the synthesis of enantiomerically pure products.
- Methods of Application : This application is significant in the pharmaceutical industry for the production of high-purity compounds.
- Results or Outcomes : The results of this research are not specified in the source.
Crystallography Studies
- Specific Scientific Field : Crystallography
- Summary of Application : The compound has been used in crystallography studies to determine its crystal structure .
- Methods of Application : The compound was obtained by refluxing benzoylacetone with ethyl glycinate hydrochloride in dimethylformamide .
- Results or Outcomes : The crystal structure of the compound was determined .
Synthesis of Benzothiazole Derivatives
- Specific Scientific Field : Organic Chemistry
- Summary of Application : The compound has been used in the synthesis of new (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates . These compounds are of interest due to their potential anticancer activities .
- Methods of Application : The method is based on a three-component reaction of benzylideneacetone with electrophilic N-alkoxycarbonylbenzothiazolium species formed in situ .
- Results or Outcomes : The newly synthesized compounds were fully characterized by 1D 1H, 13C-NMR, IR and MS .
Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitor
- Specific Scientific Field : Pharmaceutical Industry
- Summary of Application : Ethyl 2-oxo-4-phenylbutyrate, which can be synthesized from “2-((4-Oxo-4-phenylbut-2-en-2-yl)amino)acetonitrile”, is an important chiral precursor for angiotensin-converting enzyme (ACE) inhibitor .
- Methods of Application : Not specified in the source .
- Results or Outcomes : Not specified in the source .
properties
IUPAC Name |
2-[[(E)-4-oxo-4-phenylbut-2-en-2-yl]amino]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-10(14-8-7-13)9-12(15)11-5-3-2-4-6-11/h2-6,9,14H,8H2,1H3/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXWNHJYEZSWDC-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=CC=C1)/NCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Oxo-4-phenylbut-2-en-2-yl)amino)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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